molecular formula C16H12N2O3 B1301757 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid CAS No. 477851-07-3

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid

Cat. No. B1301757
CAS RN: 477851-07-3
M. Wt: 280.28 g/mol
InChI Key: OTNAIBHPYIMBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid, also known as 1-O-PIMIQ, is a novel compound derived from pyridine and isoquinoline. It is a member of the family of isoquinoline carboxylic acids, which are known for their wide range of biological activities. 1-O-PIMIQ has been studied for its potential applications in the fields of medicine, chemistry, and biochemistry.

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including those similar to 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid, have shown extensive biological potentials such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities (Danao et al., 2021). These findings highlight the therapeutic versatility of isoquinoline compounds and their derivatives, suggesting their potential use in developing novel pharmacotherapies.

Synthesis and Application in Drug Development

Recent approaches in organic synthesis have highlighted the role of propargylic alcohols in constructing complex molecules, including pyridines and isoquinolines (Mishra et al., 2022). Such methodologies underscore the significance of this compound and its analogs in medicinal chemistry, providing efficient routes to synthesize compounds with a broad spectrum of biological activities.

Role in Atherosclerosis

Oxidized phospholipids, which can be derived from or related to isoquinoline derivatives, play a crucial role in atherosclerosis. These compounds accumulate in lesions and regulate numerous cell types within the vessel wall, suggesting their involvement in the disease's progression and potential therapeutic targets (Berliner & Watson, 2005).

Contribution to Antitubercular Activity

Compounds related to this compound have demonstrated significant anti-tubercular activity, offering a basis for the design of new anti-TB compounds (Asif, 2014). This underscores the potential for isoquinoline derivatives in addressing tuberculosis, a major global health challenge.

Exploration of Biological Activities

The structural diversity of isoquinoline derivatives allows for a wide range of biological activities. For instance, studies have shown that specific isoquinoline N-oxides possess antimicrobial, antibacterial, and antitumor activities, indicating their importance as a source of new drug leads (Dembitsky et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15-13-6-2-1-5-12(13)14(16(20)21)10-18(15)9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNAIBHPYIMBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363376
Record name 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477851-07-3
Record name 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.